molecular formula C15H13BrN2O4S2 B409523 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine CAS No. 397284-00-3

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine

Cat. No.: B409523
CAS No.: 397284-00-3
M. Wt: 429.3g/mol
InChI Key: DGWVBMHMDWKKSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is a complex organic compound that features a thiazolidine ring substituted with a 4-bromophenylsulfonyl group and a 4-nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine typically involves the reaction of 4-bromobenzenesulfonyl chloride with 2-(4-nitrophenyl)thiazolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The bromophenyl group can participate in nucleophilic substitution reactions.

    Substitution: The sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be employed.

Major Products

    Oxidation: Conversion of the nitro group to a nitroso or hydroxylamine derivative.

    Reduction: Formation of an amine from the nitro group.

    Substitution: Introduction of new functional groups in place of the sulfonyl or bromophenyl groups.

Scientific Research Applications

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its structural similarity to certain biological molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine exerts its effects is largely dependent on its interaction with molecular targets. The compound’s sulfonyl and nitrophenyl groups can interact with various enzymes and receptors, potentially inhibiting their activity. The thiazolidine ring may also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

    1-((4-Bromophenyl)sulfonyl)-4-(4-nitrophenyl)piperazine: Similar in structure but contains a piperazine ring instead of a thiazolidine ring.

    4-Bromophenylsulfonyl chloride: A precursor in the synthesis of the target compound.

    2-(4-Nitrophenyl)thiazolidine: Another precursor used in the synthesis.

Uniqueness

3-((4-Bromophenyl)sulfonyl)-2-(4-nitrophenyl)thiazolidine is unique due to the combination of its functional groups and the thiazolidine ring, which imparts specific chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

3-(4-bromophenyl)sulfonyl-2-(4-nitrophenyl)-1,3-thiazolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O4S2/c16-12-3-7-14(8-4-12)24(21,22)17-9-10-23-15(17)11-1-5-13(6-2-11)18(19)20/h1-8,15H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGWVBMHMDWKKSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1S(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.